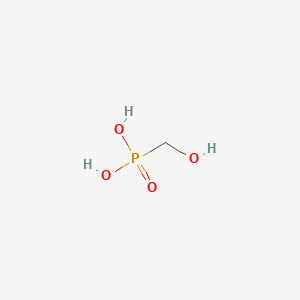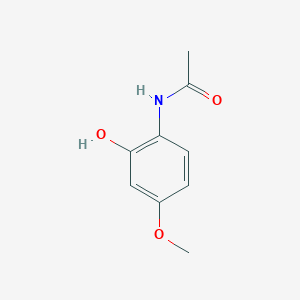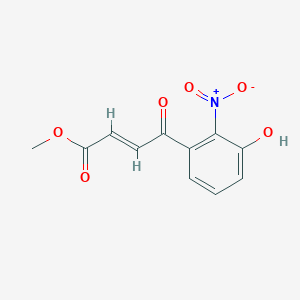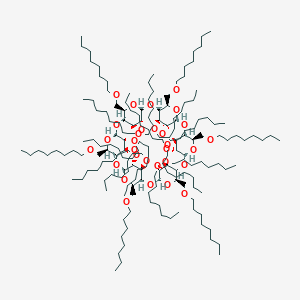
(Hydroxymethyl)phosphonsäure
Übersicht
Beschreibung
(Hydroxymethyl)phosphonic acid, also known as HMP, is a unique compound with many applications in the scientific and industrial fields. HMP is a versatile, water-soluble molecule with a wide range of applications in the synthesis of a variety of compounds, in the study of biochemical and physiological effects, and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Bioaktive Eigenschaften
(Hydroxymethyl)phosphonsäure wurde aufgrund ihrer bioaktiven Eigenschaften verwendet . Es kann als Medikament oder Pro-Drug verwendet werden, d. h. es kann in inaktiver Form verabreicht und dann im Körper zu einer aktiven Form metabolisiert werden .
Knochenzielung
Diese Verbindung wurde für die Knochenzielung verwendet . Dies bedeutet, dass es verwendet werden kann, um Medikamente oder andere therapeutische Wirkstoffe direkt an die Knochen zu liefern, was besonders nützlich bei der Behandlung von Erkrankungen wie Osteoporose oder Knochenkrebs sein kann .
Supramolekulare oder hybride Materialentwicklung
This compound wurde bei der Entwicklung von supramolekularen oder hybriden Materialien verwendet . Dies sind Materialien, die aus zwei oder mehr verschiedenen Arten von Molekülen bestehen, was ihnen einzigartige Eigenschaften verleihen kann
Wirkmechanismus
Target of Action
Hydroxymethylphosphonic acid primarily targets the enzyme phosphonopyruvate hydrolase (EC 3.11.1.3) . This enzyme is involved in the metabolism of phosphonates, a class of organophosphorus compounds .
Mode of Action
Hydroxymethylphosphonic acid acts as an inhibitor of phosphonopyruvate hydrolase . By binding to this enzyme, it interferes with its action, thereby affecting the metabolism of phosphonates .
Biochemical Pathways
Hydroxymethylphosphonic acid is involved in the biosynthesis and catabolism of phosphonates . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, thus showing specific biological activity . The biosynthesis of phosphonates involves the formation of a C-P bond, a characteristic feature of this class of compounds .
Result of Action
The inhibition of phosphonopyruvate hydrolase by hydroxymethylphosphonic acid results in the disruption of phosphonate metabolism . This can lead to changes in the levels of phosphonates and related compounds within the cell .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Hydroxymethylphosphonic acid is known to interact with a variety of enzymes, proteins, and other biomolecules. It has been suggested that these compounds interfere inside the active site of the enzyme directly with the amino acid residues or cofactors which bind the natural substrate . Hydroxymethylphosphonic acid and its derivatives are often cited for the inhibition of proteolytic enzymes . Furthermore, it has been found that hydroxyphosphonates and phosphonic acids inhibit enzymes such as renin, EPSP synthase HIV protease, and PTPases .
Cellular Effects
It is known that phosphonates, including Hydroxymethylphosphonic acid, mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .
Molecular Mechanism
Hydroxymethylphosphonic acid exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through the inhibition of enzymes. The phosphonic acid moiety of Hydroxymethylphosphonic acid is thought to resemble the high-energy tetrahedral transition state of ester or amide bond hydrolysis, thereby inhibiting hydrolytic enzymes .
Metabolic Pathways
Hydroxymethylphosphonic acid is involved in various metabolic pathways. Phosphonates, including Hydroxymethylphosphonic acid, are stable analogs of phosphates and pyrophosphates that represent an important class of bioisosteres for chemical biologists and medicinal chemists .
Transport and Distribution
It is known that phosphonates can mimic the phosphates and carboxylates of biological molecules, potentially influencing their transport and distribution .
Eigenschaften
IUPAC Name |
hydroxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBQSNGUYHPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062554 | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-47-2 | |
| Record name | (Hydroxymethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2617-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Hydroxymethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hydroxymethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (HYDROXYMETHYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO34G523HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Hydroxymethylphosphonic acid?
A1: Hydroxymethylphosphonic acid, also known as (Hydroxymethyl)phosphonic acid, is represented by the molecular formula CH5O4P and possesses a molecular weight of 128.04 g/mol [, , ]. While the provided research does not delve into detailed spectroscopic characterization, it's important to note that techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly employed for characterizing organophosphorus compounds.
Q2: How does Hydroxymethylphosphonic acid function as an inhibitor of protein tyrosine phosphatases (PTPs)?
A2: HMP, particularly when incorporated into a calix[4]arene scaffold, demonstrates inhibitory activity against certain therapeutically important PTPs like CD45, PTP1B, and SHP2 []. While the exact mechanism requires further investigation, it's proposed that the combination of the macrocyclic platform and the α-hydroxymethylphosphonate group is crucial for this inhibitory activity [].
Q3: Can Hydroxymethylphosphonic acid be utilized by microorganisms?
A3: Yes, research indicates that certain marine bacteria like Gimesia maris DSM8797 utilize HMP as a source of inorganic phosphate (Pi) []. This bacterium, lacking the conventional carbon-phosphorus lyase pathway, employs an oxidative pathway involving enzymes GmPhnY* and GmPhnZ1 to convert HMP to formic acid and Pi [].
Q4: What is the role of Hydroxymethylphosphonic acid in bialaphos biosynthesis?
A4: Studies involving blocked mutants of Streptomyces hygroscopicus SF-1293, a bacterium known to produce the herbicide bialaphos, revealed the production of HMP as a biosynthetic intermediate [, ]. This suggests HMP plays a role in the early stages of bialaphos biosynthesis, although the detailed mechanism requires further elucidation [, ].
Q5: Does Hydroxymethylphosphonic acid exhibit any impact on human cells?
A5: Research has shown that HMP can impact human peripheral blood mononuclear cells (PBMCs), causing a statistically significant decrease in viability and ATP levels, particularly at high concentrations []. This indicates a potential for toxicity following acute exposure to high levels of HMP [].
Q6: What are the potential applications of Hydroxymethylphosphonic acid derivatives in drug development?
A6: Derivatives of HMP, particularly those incorporated into calixarene structures, have shown potential as inhibitors of PTPs []. This inhibition has implications for various therapeutic areas, including cancer and autoimmune diseases, where PTPs play crucial roles [].
Q7: How does Hydroxymethylphosphonic acid affect the contractility of the myometrium (uterine muscle)?
A7: Thiacalix[4]arene С-1193, a thiacalixarene derivative incorporating bis-hydroxymethylphosphonic acid, has been shown to increase intracellular Ca2+ concentration in uterine myocytes and enhance isometric phasic contractions in the myometrium []. This effect is attributed to the inhibition of Na+,K+-ATPase activity by the compound [].
Q8: How can Hydroxymethylphosphonic acid be synthesized?
A8: HMP can be synthesized directly through the interaction of white phosphorus and formaldehyde in a water/methanol mixture in the presence of a base []. This reaction also yields bis(hydroxymethyl)phosphinic acid and methyl(hydroxymethyl)phosphinic acid [].
Q9: What are the applications of Hydroxymethylphosphonic acid in material science?
A9: HMP derivatives, particularly its esters, can react with isocyanates, paving the way for their incorporation into polyurethane materials [, ]. These phosphorus-containing polymers are known for their flame-retardant properties [].
Q10: How is computational chemistry used to study Hydroxymethylphosphonic acid and its derivatives?
A10: Molecular modeling techniques, such as those employed in studying calix[4]arene-HMP complexes [], provide insights into the three-dimensional structure, energy minimization, and potential interactions of HMP and its derivatives [, ]. These studies are valuable for understanding structure-activity relationships and designing new compounds with enhanced properties [].
Q11: How does the structure of Hydroxymethylphosphonic acid derivatives impact their activity?
A11: Structure-activity relationship (SAR) studies on phosphonate-containing inhibitors of tyrosine-specific protein kinases, including HMP derivatives, suggest that the specific positioning and nature of substituents on the aromatic ring significantly influence their inhibitory activity [].
Q12: What is known about the environmental fate and impact of Hydroxymethylphosphonic acid?
A12: HMP is a known metabolite of glyphosate, a widely used herbicide []. Research into the environmental impact of glyphosate and its metabolites, including HMP, is crucial due to their potential persistence and effects on ecosystems.
Q13: Are there specific analytical techniques for detecting and quantifying Hydroxymethylphosphonic acid?
A13: Capillary electrophoresis coupled with contactless conductivity detection has been successfully employed for determining thermodynamic acidity constants, limiting ionic mobilities, and separating HMP from complex mixtures, highlighting its utility in analytical chemistry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)





![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)





